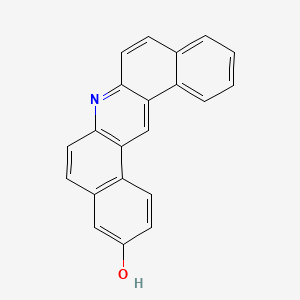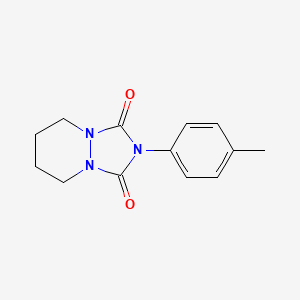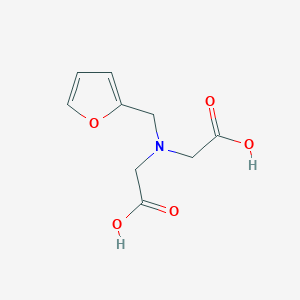
Dibenz(a,j)acridin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenz(a,j)acridin-3-ol is a heterocyclic aromatic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is composed of three fused benzene rings and an acridine moiety, with a hydroxyl group attached to the third position of the acridine ring. This compound is known for its potential biological activity and is often studied for its interactions with DNA and other biological molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,j)acridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with benzaldehyde in the presence of a catalyst, followed by oxidation to form the acridine structure. The hydroxyl group can be introduced through subsequent reactions, such as hydroxylation using suitable reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
Dibenz(a,j)acridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Dibenz(a,j)acridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of PAHs and their interactions with other chemicals.
Biology: Investigated for its ability to intercalate into DNA, affecting replication and transcription processes.
Medicine: Explored for its potential anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure
作用机制
The primary mechanism of action of Dibenz(a,j)acridin-3-ol involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the normal helical structure of DNA, leading to inhibition of DNA replication and transcription. The compound can also form adducts with DNA, leading to mutations and potential cytotoxic effects. These interactions are primarily driven by π-stacking interactions between the aromatic rings of the compound and the base pairs of DNA .
相似化合物的比较
Similar Compounds
Acridine: A simpler analog with similar DNA intercalating properties.
Dibenz(a,h)acridine: Another PAH with a different arrangement of benzene rings.
Benzo(a)pyrene: A well-known PAH with significant biological activity .
Uniqueness
Dibenz(a,j)acridin-3-ol is unique due to its specific arrangement of benzene rings and the presence of a hydroxyl group, which can influence its reactivity and interactions with biological molecules. This structural uniqueness contributes to its distinct biological and chemical properties compared to other PAHs .
属性
| 105467-66-1 | |
分子式 |
C21H13NO |
分子量 |
295.3 g/mol |
IUPAC 名称 |
13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,7,10,13,15,17,19,21-undecaen-7-ol |
InChI |
InChI=1S/C21H13NO/c23-15-7-8-17-14(11-15)6-10-21-19(17)12-18-16-4-2-1-3-13(16)5-9-20(18)22-21/h1-12,23H |
InChI 键 |
DCQHCXDEOXTAON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C=C(C=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Furan, tetrahydro-2-[(4-methylphenoxy)methyl]-](/img/structure/B12895536.png)


